Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride is an organic compound with the molecular formula and a molecular weight of 255.36 g/mol. It is primarily recognized for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various ligands and bioactive compounds. The compound is classified under organic compounds and specifically falls within the category of azetidine derivatives, which are cyclic amines known for their diverse biological activities.
The compound is associated with safety hazards, as indicated by its classification under the GHS07 pictogram, suggesting potential risks such as skin and eye irritation, as well as respiratory issues upon exposure.
The synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride typically employs organic synthesis techniques. The process generally involves several steps:
In industrial settings, the synthesis is optimized for large-scale production, focusing on cost-effectiveness and efficiency while adhering to safety regulations. Various reagents and conditions are employed depending on the specific synthetic route chosen .
The molecular structure of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride can be represented as follows:
The compound's structural complexity allows it to interact with various biological targets, making it valuable in medicinal chemistry .
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like dichromate or permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles that facilitate substitution processes. The reaction conditions vary based on the desired transformation but typically involve controlled temperatures and specific solvents like dichloromethane or tetrahydrofuran .
The mechanism of action for tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride primarily revolves around its role as an intermediate in ligand synthesis. It interacts with various biological pathways by forming complexes with target proteins or enzymes, thereby influencing biochemical processes.
As an intermediate in ligand synthesis, it is often utilized to develop compounds that exhibit pharmacological effects, contributing to drug discovery and development efforts .
The compound's chemical stability and reactivity profile make it suitable for various applications in synthetic organic chemistry .
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in advancing medicinal chemistry research.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride is a chemically modified salt of a nitrogen-rich heterocyclic building block. Its molecular architecture combines two pharmacologically significant rings: a three-membered azetidine and a four-membered piperazine, linked via a tertiary carbon atom. The hydrochloride salt form (CAS 2061980-64-9) enhances stability and crystallinity compared to the free base (CAS 178311-48-3), which is commercially available with ≥95-97% purity [5] [6] [7].
The IUPAC name systematically describes its components:
Table 1: Key Molecular Characteristics
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 178311-48-3 [6] [7] | 2061980-64-9 [5] |
Molecular Formula | C₁₂H₂₃N₃O₂ | C₁₂H₂₄ClN₃O₂ |
Molecular Weight | 241.33 g/mol [6] | 277.80 g/mol [5] |
SMILES (Canonical) | O=C(N1CC(N2CCNCC2)C1)OC(C)(C)C [6] | Cl.CC(C)(C)OC(=O)N1CC(C1)N1CCNCC1 [5] |
Storage Conditions | 2-8°C, inert atmosphere [6] | Ambient [9] |
The fusion of azetidine and piperazine motifs creates a versatile scaffold with distinct advantages in drug discovery:
The synthesis and application of azetidine-piperazine derivatives emerged prominently in pharmaceutical patent literature during the early 2010s. Patent US20130116245A1 specifically details "Alkylated Piperazine Compounds" as kinase inhibitors, claiming synthetic methodologies applicable to tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate derivatives [4]. This patent highlights:
Table 2: Commercial Availability of Key Compounds
Compound Name | CAS Number | Purity | Suppliers (Examples) |
---|---|---|---|
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | 178311-48-3 | 95-99% | Ambeed, BLD Pharm, Synquest [6] [7] [8] |
Hydrochloride salt | 2061980-64-9 | Not specified | AiFChem [5] |
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate | 1505257-57-7 | Not specified | ChemSRC [3] |
Table 3: Patent Overview for Piperazine-Azetidine Hybrids
Patent/Publication | Key Claims | Relevance to Scaffold |
---|---|---|
US20130116245A1 [4] | Alkylated piperazines as kinase inhibitors | Synthetic methods for N-functionalization |
The scaffold’s commercial adoption is reflected in global distribution networks, with suppliers in China, India, Europe, and the United States offering gram-to-kilogram quantities under cold-chain conditions to preserve integrity [6] [8]. This accessibility has accelerated its incorporation into drug discovery pipelines targeting G-protein-coupled receptors (GPCRs), kinases, and epigenetic regulators, where the balanced lipophilicity (LogP ≈ 1.5) and hydrogen-bonding capacity (3 acceptors, 1 donor) fulfill key criteria for CNS-penetrant or orally bioavailable agents [7] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: